Bienvenue dans la boutique en ligne BenchChem!

N-[(oxan-4-yl)(pyridin-3-yl)methyl]-1-benzofuran-2-carboxamide

Medicinal chemistry Scaffold diversity Structure–activity relationships

CAS 2034548-57-5 is a structurally unique, unexplored benzofuran-2-carboxamide combining pyridin-3-yl and tetrahydropyran moieties via a chiral methylene bridge. No peer-reviewed bioactivity, selectivity, or pharmacokinetic data exist—making it an ideal target-agnostic entry for diversity-oriented phenotypic screening and chemical space expansion. Its multifunctional architecture supports parallel library synthesis. Currently available in micromole-to-milligram quantities from screening-compound suppliers. Researchers must budget for follow-up purity verification (LC-MS, ¹H NMR) given the ≥90% purity specification. Gram-scale needs require custom synthesis.

Molecular Formula C20H20N2O3
Molecular Weight 336.391
CAS No. 2034548-57-5
Cat. No. B2632677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(oxan-4-yl)(pyridin-3-yl)methyl]-1-benzofuran-2-carboxamide
CAS2034548-57-5
Molecular FormulaC20H20N2O3
Molecular Weight336.391
Structural Identifiers
SMILESC1COCCC1C(C2=CN=CC=C2)NC(=O)C3=CC4=CC=CC=C4O3
InChIInChI=1S/C20H20N2O3/c23-20(18-12-15-4-1-2-6-17(15)25-18)22-19(14-7-10-24-11-8-14)16-5-3-9-21-13-16/h1-6,9,12-14,19H,7-8,10-11H2,(H,22,23)
InChIKeyGWGOBFAHIGAABL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(oxan-4-yl)(pyridin-3-yl)methyl]-1-benzofuran-2-carboxamide (CAS 2034548-57-5): Chemical Identity and Screening Library Context


N-[(oxan-4-yl)(pyridin-3-yl)methyl]-1-benzofuran-2-carboxamide (CAS 2034548-57-5), also referred to as N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzofuran-2-carboxamide [1], is a synthetic small molecule (MF: C₂₀H₂₀N₂O₃; MW: 336.39 g/mol) that incorporates a benzofuran-2-carboxamide core linked via a chiral methylene bridge to pyridin-3-yl and tetrahydropyran (oxane) moieties [2]. It is commercially available through multiple screening compound suppliers, including Life Chemicals, as part of their diversity screening libraries (≥90% purity) [3], and is cataloged in PubChem (CID 5358898) [4]. Although classified as a potential kinase inhibitor and NADPH oxidase modulator by some vendors, a comprehensive search of PubMed, PubChem BioAssay, ChEMBL, BindingDB, and patent databases (as of April 2026) reveals no peer-reviewed studies, bioassay results, or patent claims that directly report quantitative biological activity, selectivity, or pharmacokinetic data for this specific compound. This places the compound squarely in the category of an unexplored screening hit or synthetic intermediate, rather than a characterized probe or lead molecule.

Why N-[(oxan-4-yl)(pyridin-3-yl)methyl]-1-benzofuran-2-carboxamide Cannot Be Interchanged with Other Benzofuran-2-Carboxamides


Benzofuran-2-carboxamides represent a highly pharmacologically diverse class, with individual derivatives exhibiting activity against a wide range of unrelated targets — including FLT3 kinase (IC₅₀ 15–30 nM) [1], EGFR T790M (IC₅₀ 0.7 nM) [2], Rho-associated protein kinase 2 (ROCK2) [3], phosphodiesterase 4 (PDE4) (IC₅₀ 553 nM) [4], NADPH oxidase 4 (NOX4) [5], JAK2 [6], and Plasmodium falciparum glycogen synthase kinase-3 (PfGSK-3) [7]. Even subtle structural modifications within this scaffold — such as changing the N-substituent from pyridin-3-yl to pyridin-4-yl or introducing a tetrahydropyran ring — can result in complete target switching [8]. The specific combination present in CAS 2034548-57-5 — namely, the pyridin-3-yl/tetrahydropyran dual substitution on the amide nitrogen — is structurally distinct from any pharmacologically characterized benzofuran-2-carboxamide reported to date. Consequently, generic substitution with a more extensively studied analog carries a high risk of selecting a compound with an entirely different biological profile, rendering experimental results non-interpretable and procurement decisions scientifically unsound.

Quantitative Evidence Landscape for N-[(oxan-4-yl)(pyridin-3-yl)methyl]-1-benzofuran-2-carboxamide: Documented Data and Critical Gaps


Structural Scaffold Differentiation: Pyridin-3-yl / Tetrahydropyran Dual Substitution vs. Common Mono-Substituted Benzofuran-2-Carboxamides

CAS 2034548-57-5 features a stereogenic center bearing both a pyridin-3-yl ring and a tetrahydropyran (oxane) ring on the amide nitrogen [1]. This dual substitution pattern is structurally distinct from all pharmacologically characterized benzofuran-2-carboxamides in the public domain. For comparison, N-pyridin-3-yl-1-benzofuran-2-carboxamide (CAS 29046-30-8, MW 238.24) and N-pyridin-4-yl-2-benzofurancarboxamide (BindingDB BDBM39308) [2] each contain only a single pyridinyl substituent. The presence of the tetrahydropyran ring in CAS 2034548-57-5 introduces both increased steric bulk and additional hydrogen-bond acceptor capacity, at the cost of higher molecular weight (336.39 vs. 238.24 g/mol) and increased lipophilicity (estimated XLogP3: ~3.4 vs. ~2.1) [1].

Medicinal chemistry Scaffold diversity Structure–activity relationships

NADPH Oxidase Inhibition: Class-Level Association Without Compound-Specific Confirmation

One supplier description for CAS 2034548-57-5 identifies the compound as a potential inhibitor of NADPH oxidase, referencing applicability to inflammatory disease models . However, no IC₅₀, EC₅₀, or target engagement data (e.g., thermal shift, SPR, or enzyme kinetic parameters) exist for this specific compound in any curated database. By contrast, a structurally distinct benzofuran-2-carboxamide, CHEMBL4205860, has been characterized as a NOX4 inhibitor with a reported IC₅₀ of 27 μM in HASMC cells [1], while 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives have demonstrated ROS attenuation in NMDA receptor-activated neuronal models [2]. The tetrahydropyran moiety present in CAS 2034548-57-5 has been incorporated into other NADPH oxidase inhibitor chemotypes and may confer improved aqueous solubility relative to purely aromatic analogs, but this remains a theoretical inference until experimentally verified [3].

NADPH oxidase ROS inhibition Inflammatory disease

Kinase Inhibition Potential: Absence of Profiling Data Contrasts with Validated Class Members

Despite being commercially categorized alongside protein kinase inhibitors , no kinase profiling data (e.g., Eurofins DiscoverX, Reaction Biology Corporation panel, or academic kinome screen) could be located for CAS 2034548-57-5. This contrasts sharply with validated benzofuran-2-carboxamide kinase inhibitors, including: 3-amino-N-phenyl-1-benzofuran-2-carboxamide (CAS 361991-92-6, EGFR IC₅₀ 0.45 μM; VEGFR2 IC₅₀ 0.68 μM) [1]; N-(2-fluorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide (CAS 622349-05-7, FLT3 IC₅₀ 15–30 nM) [2]; and benzofuran-based PfGSK-3 inhibitors (IC₅₀ values in the low micromolar to submicromolar range) [3]. The lack of any kinome annotation for CAS 2034548-57-5 means it is unsuitable for target-based procurement, but may be appropriate for phenotypic screening campaigns where knowledge of the molecular target is not required upfront.

Kinase inhibition Cancer therapeutics Selectivity profiling

Chiral Center as a Source of Stereochemical Differentiation from Achiral and Racemic Analogs

CAS 2034548-57-5 contains a single stereogenic center at the carbon linking the pyridin-3-yl and tetrahydropyran-4-yl groups to the amide nitrogen [1]. The commercial product is supplied as a racemic mixture (undefined stereochemistry, per PubChem) [2], but the presence of this chiral center distinguishes it from achiral mono-substituted analogs such as N-pyridin-3-yl-1-benzofuran-2-carboxamide (CAS 29046-30-8) . If enantiomers were resolved and individually tested, they could exhibit differential activity — a well-established phenomenon in medicinal chemistry where enantiomers of the same scaffold can differ in potency by 10- to 100-fold or more at chiral biological targets [3]. The commercial availability of the racemate at ≥90% purity [4] supports its use in initial screening, with the understanding that chiral resolution would be required for any follow-up studies where stereochemistry may influence biological readouts.

Chiral resolution Stereochemistry Enantioselective activity

Recommended Procurement and Research Scenarios for N-[(oxan-4-yl)(pyridin-3-yl)methyl]-1-benzofuran-2-carboxamide


Phenotypic Screening and Diversity Library Expansion

CAS 2034548-57-5 is most appropriately deployed as a structurally novel entry in diversity-oriented screening libraries for unbiased phenotypic assays (e.g., cell viability, reporter gene, or high-content imaging screens). Its combination of benzofuran, pyridine, and tetrahydropyran moieties is not represented in any pharmacologically characterized compound, making it a valuable addition for maximizing chemical space coverage. As noted in Section 3, the compound has no known target annotation, which is an advantage in phenotypic screening where target-agnostic starting points are preferred. It can be procured in quantities from 2 μmol to 20 μmol from Life Chemicals (catalog F6514-2182) for primary screening [1]. Researchers should budget for follow-up characterization (purity verification by LC-MS, identity confirmation by ¹H NMR) given the ≥90% purity specification.

Synthetic Chemistry: Building Block for Focused Library Synthesis

The compound's multifunctional architecture — incorporating a benzofuran-2-carboxamide core, a pyridin-3-yl ring amenable to N-alkylation or metal-catalyzed cross-coupling, and a tetrahydropyran ring that can undergo further functionalization — makes it a versatile synthetic intermediate. As described in Section 3, the chiral methylene bridge offers an additional handle for stereochemical diversification or diastereoselective elaboration. Medicinal chemistry teams can use this scaffold as a starting point for parallel library synthesis, exploiting the pyridine nitrogen for salt formation or quaternization, the amide NH for further N-functionalization, and the benzofuran ring for electrophilic aromatic substitution [2]. Procurement of gram-scale quantities may require custom synthesis, as current commercial listings are limited to micromole amounts.

NADPH Oxidase / Redox Biology Exploratory Research

Although no direct NOX inhibition data exist for CAS 2034548-57-5 (see Section 3, Evidence Item 2), its commercial classification as an NADPH oxidase modulator and the documented activity of structurally related benzofuran-2-carboxamides against NOX4 [3] collectively suggest potential applicability in redox biology research. Investigators studying ROS-mediated pathologies (e.g., idiopathic pulmonary fibrosis, diabetic nephropathy, or cardiovascular disease) may screen this compound against NOX1–5 and DUOX1–2 panels as a chemotype expansion exercise. The tetrahydropyran ring may confer solubility advantages over purely aromatic NOX inhibitors; however, experimental solubility and permeability determination should precede any cellular assay work. This application requires acknowledgement that the compound is entirely unvalidated for this target class and positive results would represent a novel discovery rather than a confirmation of known pharmacology.

Computational Chemistry and In Silico Screening

The well-defined 2D and 3D structure of CAS 2034548-57-5 (SMILES, InChI Key: GWGOBFAHIGAABL-UHFFFAOYSA-N) [4] supports its use in computational workflows, including molecular docking, pharmacophore modeling, and machine learning-based virtual screening. Its intermediate molecular weight (336.39), moderate calculated lipophilicity, and compliance with Lipinski's Rule of Five [5] make it a drug-like starting point for in silico hit expansion. Computational chemistry groups can use this compound as a query for 2D similarity or 3D shape-based searches against vendor catalogs to identify analogs with potentially improved predicted properties. The absence of experimental bioactivity data is not a limitation for computational studies, where the compound serves as a structural hypothesis generator rather than a validated probe.

Quote Request

Request a Quote for N-[(oxan-4-yl)(pyridin-3-yl)methyl]-1-benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.